![molecular formula C9H8ClN3 B11903576 (5-Chloroquinolin-8-yl)hydrazine CAS No. 446830-53-1](/img/structure/B11903576.png)
(5-Chloroquinolin-8-yl)hydrazine
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Overview
Description
5-Chloro-8-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Chlorination: Starting with 4,7-dichloroquinoline, the compound is reacted with hydrazine hydrate.
Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of 5-Chloro-8-hydrazinylquinoline.
Industrial Production Methods
Industrial production methods for 5-Chloro-8-hydrazinylquinoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
(5-Chloroquinolin-8-yl)hydrazine derivatives are recognized for their potential as pharmacologically active agents. The compound is structurally related to 8-hydroxyquinoline, which has been extensively studied for its various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that certain hydrazones derived from this compound demonstrate potent inhibition of cell proliferation in human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells, with IC50 values ranging from 5.6 mM to 63.75 mM, suggesting that these compounds could serve as leads in anticancer drug development .
- Antimicrobial Properties : The compound has been synthesized into various derivatives that display considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that newly synthesized Schiff bases derived from this compound exhibited minimum inhibitory concentrations (MICs) as low as 40 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, leading to various therapeutic effects:
- Mechanism of Action : The anticancer mechanisms involve inducing apoptosis through caspase-dependent pathways and disrupting the cell cycle. Copper(II) complexes of derivatives have shown promising results by causing cell cycle arrest in the S phase and exhibiting cytotoxicity against multiple cancer cell lines .
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the ability of the compound to chelate metal ions essential for bacterial growth, thereby inhibiting their proliferation. Studies have demonstrated that modifications to the hydrazine structure can enhance its antibacterial efficacy .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydrazinylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a hydrazinyl group, used as an antituberculosis agent
Uniqueness
5-Chloro-8-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
(5-Chloroquinolin-8-yl)hydrazine is a compound of growing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, including relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound features a quinoline moiety, which is known for its pharmacological potential. The presence of the hydrazine functional group enhances its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound and related compounds:
- Antibacterial Activity : Research indicates that derivatives of quinoline exhibit significant antibacterial properties against various strains, including resistant bacteria. For instance, a study reported that certain 8-hydroxyquinoline derivatives showed potent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 mg/mL, outperforming standard antibiotics like ciprofloxacin .
- Antifungal Activity : Compounds derived from quinoline structures have also shown antifungal properties, inhibiting growth in several fungal strains. The effectiveness often correlates with the lipophilicity and electron-withdrawing characteristics of substituents on the quinoline ring .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : In vitro studies have assessed the cytotoxic effects of this compound against multiple cancer cell lines. For example, 7-chloroquinoline hydrazones exhibited significant cytotoxicity with submicromolar GI50 values across a panel of 60 different cancer cell lines, including leukemia and breast cancer .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve DNA intercalation and disruption of cellular processes, leading to apoptosis in cancer cells .
Table 1: Antimicrobial Activity of this compound Derivatives
Table 2: Anticancer Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
7-Chloroquinoline Hydrazone | MCF-7 (Breast Cancer) | 21.41 | |
7-Chloroquinoline Hydrazone | HCT-116 (Colon Cancer) | 27.26 | |
7-Chloroquinoline Hydrazone | HeLa (Cervical Cancer) | 50.03 |
Case Studies
-
Synthesis and Evaluation :
A study synthesized several derivatives of quinoline hydrazones and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications to the quinoline structure significantly impacted both antimicrobial and anticancer activities . -
Structure-Activity Relationship :
Research has established a clear structure-activity relationship for quinoline derivatives, demonstrating that specific substitutions enhance biological efficacy. For instance, increasing lipophilicity was correlated with improved antibacterial activity against resistant strains .
Properties
CAS No. |
446830-53-1 |
---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-4-8(13-11)9-6(7)2-1-5-12-9/h1-5,13H,11H2 |
InChI Key |
FXMUMQNKHIVWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NN)Cl |
Origin of Product |
United States |
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